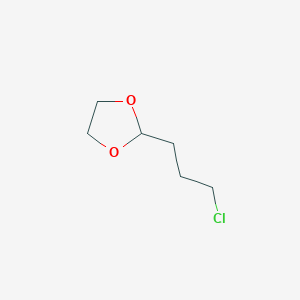

2-(3-Chloropropyl)-1,3-dioxolane

Overview

Description

2-(3-Chloropropyl)-1,3-dioxolane is a synthetic compound that has been used in various scientific research applications. It is a colorless, water-soluble liquid with a pungent odor and is soluble in organic solvents. The compound was first synthesized in the early 1990s and has since been used in various research applications, such as organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Synthesis of δ-Lactones : The reaction of 2-(3-lithiopropyl)-1,3-dioxolane, prepared by lithiation of chloroacetal with lithium naphthalenide, with aldehydes and ketones yields corresponding δ-lactones (Ramón & Yus, 1990).

Preparation of Monoprotected Functional Carbonyl Compounds : 2-(3-Lithiopropyl)-1,3-dioxolane is used in the synthesis of bifunctionalized compounds, providing an approach to create monoprotected functional carbonyl compounds (Ramón & Yus, 1990).

Organic Synthesis with Grignard Reagents : Grignard reagents derived from 2-(3-chloropropyl)-1,3-dioxolan are used in organic synthesis, particularly for 1,2-addition to acrylaldehyde, yielding allylic alcohols and monoprotected dicarbonyl compounds (Forbes, Wenteler, & Wiechers, 1978).

Detection of Chloropropanediols in Foods : An enhanced method for detecting chloropropanediols like 3-chloropropane-1,2-diol and 2-chloropropane-1,3-diol in foods utilizes derivatization with acetone to form dioxolanes for gas chromatographic analysis (Meierhans, Bruehlmann, Meili, & Taeschler, 1998).

Acetalization of Carbonyl Compounds : Chlorohydrine anions from 2-chloroethanol and 3-chloropropanol react with aldehydes and ketones under basic conditions to form 1,3-dioxolanes, offering a method to protect carbonyl groups as cyclic acetals (Barbasiewicz & Mąkosza, 2006).

Liquid Crystal Applications : The positive dielectric anisotropy and birefringence of tolane-liquid crystals are significantly increased by introducing 1,3-dioxolane as a terminal group, which is crucial for enhancing the performance of liquid crystal displays (Chen et al., 2015).

Radical and Cationic Polymerization : 2-(2′,4′-Dichlorophenyl)-4-methylene-1,3-dioxolane undergoes polymerization by radical and cationic routes, leading to the formation of polymers with potential applications in various fields (Morariu & Simionescu, 1994).

Synthesis of Antifungal Agents : New polyazole derivatives from 2-(2,4-dichlorophenyl)-1,3-dioxolane exhibit antifungal activity against pathogenic fungi, suggesting their potential as antifungal agents (Delcourt et al., 2004).

Fungicidal Activity in Agriculture : Substituted 1-(2-phenyl-1,3-dioxolan-2-ylmethyl)-1,2,4-triazoles, derived from 1,3-dioxolane, show promising fungicidal activity for controlling powdery mildew and bean rust in agriculture (Gestel et al., 1980).

Future Directions

While specific future directions for 2-(3-Chloropropyl)-1,3-dioxolane are not mentioned in the retrieved papers, piperidines, which are structurally similar, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

It is structurally similar to other organophosphorus compounds, which are known to interact with a variety of biological targets, including enzymes like lipases and receptors such as the dopamine D2 receptor .

Mode of Action

For instance, they can activate DNA-damage stress response, induce apoptosis, inhibit mitotic checkpoints, and induce mitotic catastrophe . They can also activate different DNA repair pathways .

Biochemical Pathways

For example, they can affect the base excision DNA repair pathway

Pharmacokinetics

Related organophosphorus compounds have been studied for their pharmacokinetic properties

Result of Action

Related organophosphorus compounds are known to cause various cellular effects, such as dna damage, cell cycle disruption, and apoptosis

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-Chloropropyl)-1,3-dioxolane. For instance, the presence of other chemicals, pH, temperature, and biological factors can affect its stability and activity. Specific studies on how environmental factors influence the action of this compound are currently lacking .

properties

IUPAC Name |

2-(3-chloropropyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPUNVFDQXYNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338934 | |

| Record name | 2-(3-Chloropropyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16686-11-6 | |

| Record name | 2-(3-Chloropropyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)